- Sodium Bromide-Catalyzed Oxidation of Secondary Benzylic Alcohols Using Aqueous Hydrogen Peroxide as Terminal Oxidant, Synlett, 2016, 27(5), 789-793

Cas no 936-59-4 (3-Chloropropiophenone)

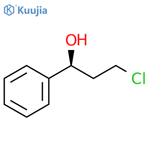

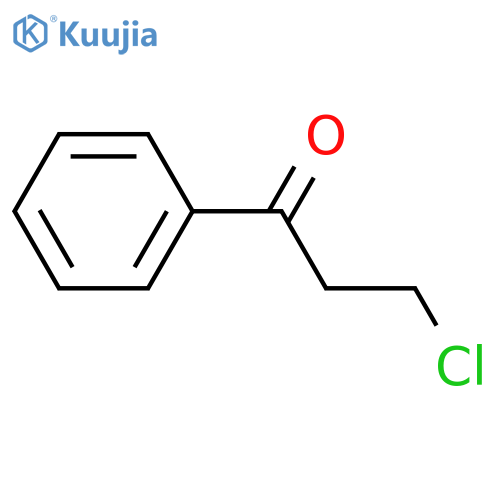

3-Chloropropiophenone is een organische verbinding met de molecuulformule C9H9ClO. Deze kleurloze tot lichtgele vloeistof wordt veel gebruikt als tussenproduct in de synthese van farmaceutische stoffen en gespecialiseerde chemicaliën. Het product kenmerkt zich door een hoge zuiverheid en stabiliteit, wat het geschikt maakt voor precisietoepassingen in organische synthese. Dankzij het reactieve chlooratoom is 3-Chloropropiophenone een veelzijdig bouwsteen in carbonylatie- en alkylatiereacties. Het wordt vaak ingezet bij de productie van geneesmiddelen en agrochemicaliën vanwege zijn betrouwbare reactiviteit en voorspelbare resultaten. De verbinding vereist zorgvuldige handling vanwege zijn potentiële irriterende eigenschappen.

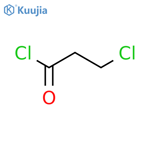

3-Chloropropiophenone structure

Productnaam:3-Chloropropiophenone

3-Chloropropiophenone Chemische en fysische eigenschappen

Naam en identificatie

-

- 3-Chloro-1-phenylpropan-1-one

- 3-CHLORO-1-OXO-1-PHENYLPROPANE

- 3-CHLORO-1-PHENYL-1-PROPANONE

- B-CHLOROPROPIOPHENONE

- BETA-CHLOROPROPIOPHENONE

- 2-Chloroethyl phenyl ketone

- 3-chloro-1-phenyl-1-propanon

- 3-Chloropropanophenone

- beta-Chloroethyl phenyl ketone

- omega-Chloropropiophenone

- Propiophenone, 3-chloro-

- -Chloro-Phenyl-1-Propanone

- á-chloropropiophenone

- SS-CHLORO -PHENYL-1-PROPANONE

- 3-Chloropropiophenone

- 2-Chloro-1-benzoylethane

- 3-chloro-1-phenyl-propan-1-one

- PhCOCH2CH2Cl

- Propiophenone,3-chloro

- 3-Chloro-1-phenyl-1-propanone (ACI)

- Propiophenone, 3-chloro- (7CI, 8CI)

- 1-Phenyl-3-chloro-1-propanone

- NSC 227202

- NSC 37238

- β-Chloroethyl phenyl ketone

- β-Chloropropanophenone

- β-Chloropropiophenone

- ω-Chloropropiophenone

- CS-0030740

- EINECS 213-317-6

- MFCD00000990

- DB-057418

- InChI=1/C9H9ClO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5H,6-7H2

- 3-Chloropropiophenone, 98%

- AKOS000321268

- HY-107857

- 3-chloro-propiophenone

- WBZ9Q23H2T

- NSC-227202

- ß-Chloropropiophenone, 3-Chloro-1-phenyl-1-propanone

- .omega.-Chloropropiophenone

- 3- chloropropiophenone

- UNII-WBZ9Q23H2T

- 936-59-4

- NSC37238

- F0001-2252

- 1-propanone,3-chloropropiophenone

- 3-Chloropropiophenone, technical grade

- PD055585

- SY004650

- DTXSID5061324

- STR00737

- STL490264

- 1-Propanone, 3-chloro-1-phenyl-

- W-100235

- .beta.-Chloropropiophenone

- .beta.-Chloroethyl phenyl ketone

- EN300-66662

- NSC227202

- NSC-37238

- KTJRGPZVSKWRTJ-UHFFFAOYSA-

- AC-258

- 2-benzoylethyl chloride

- Z1065610596

- NS00039580

- ss-chloropropiophenone

- SCHEMBL116339

- beta-chloroethyl-phenyl ketone

-

- MDL: MFCD00000990

- Inchi: 1S/C9H9ClO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5H,6-7H2

- InChI-sleutel: KTJRGPZVSKWRTJ-UHFFFAOYSA-N

- LACHT: O=C(CCCl)C1C=CC=CC=1

- BRN: 2043580

Berekende eigenschappen

- Exacte massa: 168.03400

- Monoisotopische massa: 168.034

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 0

- Aantal waterstofbondacceptatoren: 1

- Zware atoomtelling: 11

- Aantal draaibare bindingen: 3

- Complexiteit: 128

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 0

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- Aantal tautomers: 2

- Topologisch pooloppervlak: 17.1A^2

- Oppervlakte lading: 0

- XLogP3: nothing

Experimentele eigenschappen

- Kleur/vorm: White crystal powder

- Dichtheid: 1.1115 (rough estimate)

- Smeltpunt: 46.0 to 50.0 deg-C

- Kookpunt: 147°C/14mmHg(lit.)

- Vlampunt: Fahrenheit: >235.4 ° f

Celsius: >113 ° c - Brekindex: 1.5350 (estimate)

- Waterverdelingscoëfficiënt: Insoluble

- Stabiliteit/houdbaarheid: Stable. Incompatible with strong bases, strong oxidizing agents.

- PSA: 17.07000

- LogboekP: 2.49820

- Oplosbaarheid: Water soluble insoluble

3-Chloropropiophenone Beveiligingsinformatie

-

Symbool:

- Prompt:warning

- Signaalwoord:Warning

- Gevaarverklaring: H315-H319

- Waarschuwingsverklaring: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport

- WGK Duitsland:3

- Code gevarencategorie: R36/37/38

- Veiligheidsinstructies: S37/39-S26

-

Identificatie van gevaarlijk materiaal:

- TSCA:Yes

- Opslagvoorwaarde:Store at room temperature

- Risicozinnen:R36/37/38

3-Chloropropiophenone Douanegegevens

- HS-CODE:2914700090

- Douanegegevens:

China Customs Code:

2914700090Overview:

2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to, Acetone declared packaging

Summary:

HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

3-Chloropropiophenone Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A121574-5g |

3-Chloropropiophenone |

936-59-4 | 98% | 5g |

$5.0 | 2025-02-27 | |

| Enamine | EN300-66662-0.1g |

3-chloro-1-phenylpropan-1-one |

936-59-4 | 95.0% | 0.1g |

$19.0 | 2025-03-21 | |

| Apollo Scientific | OR2891-500g |

3-Chloropropiophenone |

936-59-4 | 98% | 500g |

£112.00 | 2025-02-19 | |

| Life Chemicals | F0001-2252-10g |

3-Chloropropiophenone |

936-59-4 | 95%+ | 10g |

$84.0 | 2023-09-07 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C154064-10g |

3-Chloropropiophenone |

936-59-4 | >96.0%(GC) | 10g |

¥49.90 | 2023-09-03 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-251998-10 g |

3-Chloropropiophenone, |

936-59-4 | 10g |

¥346.00 | 2023-07-11 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C829731-5g |

3-Chloropropiophenone |

936-59-4 | 98% | 5g |

¥32.00 | 2022-09-02 | |

| Fluorochem | 092658-25g |

3-Chloropropiophenone |

936-59-4 | 96% | 25g |

£18.00 | 2022-03-01 | |

| Life Chemicals | F0001-2252-2.5g |

3-Chloropropiophenone |

936-59-4 | 95%+ | 2.5g |

$40.0 | 2023-09-07 | |

| Chemenu | CM255879-500g |

3-Chloro-1-phenylpropan-1-one |

936-59-4 | 95+% | 500g |

$153 | 2021-06-16 |

3-Chloropropiophenone Productiemethode

Synthetic Routes 1

Reactievoorwaarden

1.1 Reagents: Hydrogen peroxide Catalysts: Sodium bromide Solvents: Acetic acid , Water ; 2 h, 60 °C

Referentie

Synthetic Routes 2

Synthetic Routes 3

Reactievoorwaarden

1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ; rt → 0 °C; 35 min, 0 °C

1.2 Solvents: Dichloromethane ; 1 h, 0 °C; 1 h, 0 - 5 °C; 0 °C → rt

1.2 Solvents: Dichloromethane ; 1 h, 0 °C; 1 h, 0 - 5 °C; 0 °C → rt

Referentie

- Asymmetric synthesis of (R)-fluoxetine: a practical approach using recyclable and in-situ generated oxazaborolidine catalyst, Chinese Journal of Chemistry, 2009, 27(6), 1137-1140

Synthetic Routes 4

Reactievoorwaarden

1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ; 0 °C

1.2 overnight, 0 °C → rt

1.3 Reagents: Water ; 0 °C

1.2 overnight, 0 °C → rt

1.3 Reagents: Water ; 0 °C

Referentie

- Synthesis of enantiomerically pure γ-azidoalcohols by lipase-catalyzed transesterification, Tetrahedron: Asymmetry, 2008, 19(9), 1078-1083

Synthetic Routes 5

Reactievoorwaarden

1.1 Reagents: Oxygen , Poly(methylhydrosiloxane) Catalysts: Ferrous chloride Solvents: Ethanol ; 24 h, 1 atm, rt → 80 °C

Referentie

- Iron-Catalyzed Wacker-Type Oxidation, Synlett, 2018, 29(4), 383-387

Synthetic Routes 6

Synthetic Routes 7

Reactievoorwaarden

1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Tetrabutylammonium hydrogen sulfate , Benzenesulfonic acid, 5-[[[(1S)-2-amino-1-methyl-2-oxoethyl]amino]carbonyl]-2-io… (polystyrene resin-supported) Solvents: Acetonitrile ; 18 h, 70 °C

Referentie

- Oxidation of secondary alcohols using solid-supported hypervalent iodine catalysts, Green Chemistry, 2019, 21(21), 5896-5903

Synthetic Routes 8

Synthetic Routes 9

Reactievoorwaarden

1.1 Reagents: Oxygen Catalysts: Lanthanum iodide , 4-Methoxy-5-tert-butyl-1,2-benzoquinone Solvents: Acetonitrile ; 1 h, 1 atm, rt

Referentie

- A bio-inspired lanthanum-ortho quinone catalyst for aerobic oxidation of alcohol, ChemRxiv, 2020, 1, 1-19

Synthetic Routes 10

Reactievoorwaarden

1.1 Reagents: Oxygen Solvents: Acetone ; rt

Referentie

- External Catalyst- and Additive-Free Photo-Oxidation of Aromatic Alcohols to Carboxylic Acids or Ketones Using Air/O2, Molecules, 2023, 28(7),

Synthetic Routes 11

Reactievoorwaarden

1.1 Catalysts: Benzene , Acridophosphino[2,1,10,9-klmna]acridophosphinium, 6,12-dihydro-6,6,12,12-tetraph… Solvents: 2,2,2-Trifluoroethanol ; 6 h, rt

Referentie

- Selective oxidation of benzylic alcohols via synergistic bisphosphonium and cobalt catalysis, Chemical Communications (Cambridge, 2023, 59(27), 4055-4058

Synthetic Routes 12

Reactievoorwaarden

1.1 Reagents: Phosphorus trichloride ; < 50 °C; 50 °C → 60 °C; 1 h, 60 °C; 60 °C → rt

1.2 Reagents: Aluminum chloride ; 10 min, rt

1.3 15 - 20 °C; 20 °C → 58 °C; 1 h, 58 °C

1.4 Reagents: Water ; cooled

1.2 Reagents: Aluminum chloride ; 10 min, rt

1.3 15 - 20 °C; 20 °C → 58 °C; 1 h, 58 °C

1.4 Reagents: Water ; cooled

Referentie

- Synthesis of 3-methyl amino-1-phenylpropyl alcohol, Huagong Shengchan Yu Jishu, 2009, 16(3), 27-29

Synthetic Routes 13

Reactievoorwaarden

1.1 Reagents: Potassium persulfate Catalysts: Vanadium oxide (V2O5) (supported on TiO2) Solvents: Acetonitrile , Water ; 1 h, 80 °C

Referentie

- V2O5@TiO2 Catalyzed Green and Selective Oxidation of Alcohols, Alkylbenzenes and Styrenes to Carbonyls, ChemCatChem, 2021, 13(16), 3594-3600

Synthetic Routes 14

Reactievoorwaarden

1.1 Reagents: Oxygen Catalysts: Lanthanum iodide , 4-Methoxy-5-tert-butyl-1,2-benzoquinone Solvents: Acetonitrile ; 2 h, 1 atm, rt

Referentie

- Bio-inspired lanthanum-ortho-quinone catalysis for aerobic alcohol oxidation: semi-quinone anionic radical as redox ligand, Nature Communications, 2022, 13(1),

Synthetic Routes 15

Reactievoorwaarden

1.1 Reagents: 1,2-Dichloroethane , 2,6-Lutidine , Iodobenzene diacetate Catalysts: 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile ; 16 h, 25 °C

Referentie

- Sustainable photoinduced decarboxylative chlorination mediated by halogen atom transfer, Green Chemistry, 2023, 25(2), 560-565

Synthetic Routes 16

Reactievoorwaarden

1.1 Reagents: Glucose Solvents: Dimethyl sulfoxide , Water ; 8 h, pH 5.5, 30 °C

Referentie

- Asymmetric synthesis of (S)-3-chloro-1-phenylpropanol with immobilized Acetobacter sp. CCTCC M209061 cells in a monophasic system, Xiandai Shipin Keji, 2015, 31(9), 124-131

Synthetic Routes 17

Reactievoorwaarden

1.1 Reagents: Triethoxysilane , Oxygen Catalysts: Iron(II) acetylacetonate Solvents: tert-Butanol ; 24 h, rt

1.2 Reagents: Ammonia ; 1 h, rt

1.2 Reagents: Ammonia ; 1 h, rt

Referentie

- Wacker-Type Oxidation Using an Iron Catalyst and Ambient Air: Application to Late-Stage Oxidation of Complex Molecules, Angewandte Chemie, 2017, 56(41), 12712-12717

Synthetic Routes 18

Synthetic Routes 19

Reactievoorwaarden

1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ; 0 °C; 0 °C → rt; overnight, rt

1.2 Reagents: Water ; 0 °C

1.2 Reagents: Water ; 0 °C

Referentie

- Lipase mediated resolution of γ-azidoalcohols in aqueous and organic media: Synthesis of (R)- and (S)-fluoxetine and duloxetine, Journal of Molecular Catalysis B: Enzymatic, 2009, 58(1-4), 132-137

Synthetic Routes 20

3-Chloropropiophenone Raw materials

- rac 3-Chloro-1-phenylpropanol

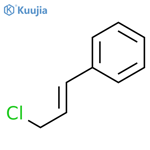

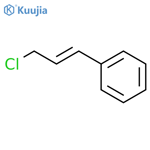

- Cinnamyl chloride

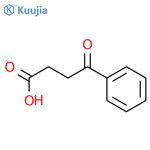

- 3-Benzoylpropionic acid

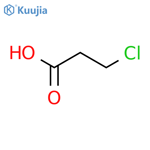

- 3-Chloropropanoic acid

- 3-chloropropanoyl chloride

- b-Chloromethylstyrene

- (S)-(-)-3-Chloro-1-phenyl-1-propanol

3-Chloropropiophenone Preparation Products

3-Chloropropiophenone Leveranciers

atkchemica

Goudlid

(CAS:936-59-4)3-Chloropropiophenone

Ordernummer:CL17075

Voorraadstatus:in Stock

Hoeveelheid:1g/5g/10g/100g

Zuiverheid:95%+

Prijsinformatie laatst bijgewerkt:Wednesday, 27 November 2024 17:39

Prijs ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

Goudlid

(CAS:936-59-4)3-Chloropropiophenone

Ordernummer:27522114

Voorraadstatus:in Stock

Hoeveelheid:Company Customization

Zuiverheid:98%

Prijsinformatie laatst bijgewerkt:Tuesday, 10 June 2025 11:04

Prijs ($):discuss personally

3-Chloropropiophenone Gerelateerde literatuur

-

1. Chemoenzymatic synthesis of the non-tricyclic antidepressants Fluoxetine, Tomoxetine and NisoxetineHui-Ling Liu,B?rd Helge Hoff,Thorleif Anthonsen J. Chem. Soc. Perkin Trans. 1 2000 1767

-

Youbin Peng,Juan Liu,Chaorong Qi,Gaoqing Yuan,Jiawei Li,Huanfeng Jiang Chem. Commun. 2017 53 2665

-

Mohamed M. Hammouda,Khaled M. Elattar RSC Adv. 2022 12 24681

-

Ji-Ning Zhou,Qiang Fang,Yi-Hu Hu,Li-Yao Yang,Fei-Fei Wu,Lin-Jie Xie,Jing Wu,Shijun Li Org. Biomol. Chem. 2014 12 1009

-

Sonia De Angelis,Maddalena De Renzo,Claudia Carlucci,Leonardo Degennaro,Renzo Luisi Org. Biomol. Chem. 2016 14 4304

Gerelateerde categorieën

- Oplosmiddelen en organische chemicaliën organische verbindingEN Aldehyde/Keton

- Oplosmiddelen en organische chemicaliën organische verbindingEN organische zuurstofverbindingen Organische zuurstofverbindingen ketonen

- Oplosmiddelen en organische chemicaliën organische verbindingEN organische zuurstofverbindingen Organische zuurstofverbindingen Carbonylverbindingen ketonen

936-59-4 (3-Chloropropiophenone) Gerelateerde producten

- 2202461-87-6(N,N-dimethyl-2-[(4-methyl-1,3-thiazol-2-yl)oxy]cyclopentan-1-amine)

- 1697895-35-4(1-(2-chloro-5-fluorophenyl)prop-2-en-1-one)

- 1449117-65-0(tert-Butyl 4-(4-bromo-5-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate)

- 1115905-88-8(2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide)

- 1042541-93-4(2-(3-methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)acetic acid)

- 1546-10-7(1-(cyclohex-1-en-1-yl)-3-fluorobenzene)

- 2248958-62-3(1-(oxane-4-carbonyl)azetidin-3-ylmethanesulfonyl fluoride)

- 1824871-69-3(N'-Hydroxy-2-(2-oxopiperidin-1-yl)ethanimidamide)

- 1804434-32-9(6-(Aminomethyl)-2-hydroxy-4-methyl-3-(trifluoromethoxy)pyridine)

- 1807282-78-5(Ethyl 2-cyano-5-difluoromethoxy-4-(trifluoromethylthio)phenylacetate)

Aanbevolen leveranciers

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:936-59-4)3-Chloropropiophenone

Zuiverheid:98%

Hoeveelheid:Company Customization

Prijs ($):Onderzoek

Suzhou Senfeida Chemical Co., Ltd

(CAS:936-59-4)3-Chloropropiophenone

Zuiverheid:99.9%

Hoeveelheid:200kg

Prijs ($):Onderzoek